N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide
Description
N-[3-(Benzyloxy)pyridin-2-yl]adamantane-1-carboxamide is a synthetic small molecule featuring a rigid adamantane backbone conjugated to a pyridine ring via a carboxamide linkage. The pyridine moiety is substituted at the 3-position with a benzyloxy group (-OCH₂C₆H₅), which introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-22(23-12-17-9-18(13-23)11-19(10-17)14-23)25-21-20(7-4-8-24-21)27-15-16-5-2-1-3-6-16/h1-8,17-19H,9-15H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRLEYRGXDSXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC=N4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide typically involves a multi-step process:
Formation of the benzyloxy pyridine intermediate: This step involves the reaction of 3-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)pyridine.
Adamantane carboxylation: Adamantane is reacted with chloroformic acid to form adamantane-1-carboxylic acid.
Amide bond formation: The final step involves coupling the 3-(benzyloxy)pyridine with adamantane-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Amine derivative.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the adamantane core.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The adamantane core is known to enhance the compound’s ability to cross the blood-brain barrier, making it a potential candidate for neurological applications. The pyridine ring may interact with specific binding sites on proteins, modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural and Molecular Features
Key Observations:
Core Heterocycle :
- The query compound and NT6 share a pyridine core, whereas compounds like 54/55 () incorporate a pyrazolo-pyridine system, which introduces additional nitrogen atoms and alters electronic properties .
- Pyridine derivatives in (e.g., 2-bromo-substituted) lack adamantane but highlight substituent diversity on the pyridine ring .
Alkyl chains in compounds 54/55 (e.g., butyl, pentyl) increase hydrophobicity but reduce steric hindrance relative to the benzyloxy group .
Key Observations:
- Adamantane-Carboxamide Linkage : All compounds utilize 1-adamantanamine or its derivatives as a starting material, suggesting shared synthetic challenges in achieving regioselective coupling .
- Purification: Flash chromatography with polar/non-polar solvent mixtures (e.g., EtOAc/petroleum ether) is standard for isolating adamantane-containing compounds due to their moderate polarity .
Physicochemical and Functional Implications
- Lipophilicity : The benzyloxy group in the query compound likely increases logP compared to NT6’s dichloro substituents, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Biological Relevance : Pyrazolo-pyridine derivatives (e.g., 54/55) are often explored for kinase inhibition, whereas pyridine-adamantane hybrids may target viral or neurological pathways .
Biological Activity
N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Synthesis
This compound is characterized by the presence of an adamantane core, a benzyloxy group, and a pyridine moiety. The synthesis typically involves the reaction of adamantane-1-carboxylic acid with 3-benzyloxy-pyridine under specific conditions to yield the desired compound. The synthetic route can be optimized using various coupling agents and solvents to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial agent, neuroprotective compound, and modulator for various biological pathways.
Antimicrobial Properties
Research indicates that derivatives of adamantane compounds often exhibit significant antimicrobial activity. For instance, studies have shown that similar adamantane derivatives possess antibacterial effects against a range of pathogenic bacteria, suggesting that this compound may also demonstrate comparable efficacy.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| This compound | S. aureus | TBD |
Neuroprotective Effects
A significant area of research involves the compound's neuroprotective properties. A study identified that related compounds can modulate mitochondrial dysfunction induced by amyloid-beta (Aβ), a hallmark of Alzheimer's disease. The compound was shown to inhibit the opening of mitochondrial permeability transition pores (mPTP), thereby preserving mitochondrial function.
Key Findings:
- Inhibition of mPTP Opening: The compound demonstrated superior activity in preventing Aβ-induced mPTP opening compared to standard treatments like Cyclosporin A.
- Cell Viability: Assays indicated that the compound effectively maintained cell viability under oxidative stress conditions.
The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets within cells. The benzyloxy group may enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes.
Potential Mechanisms:
- Interaction with Cyclophilin D: Molecular docking studies suggest binding affinity to cyclophilin D, a critical component in regulating mPTP.
- Modulation of Signaling Pathways: The compound may influence pathways involved in apoptosis and oxidative stress response.
Case Studies and Research Findings
Several research articles have documented the biological activities associated with compounds similar to this compound:
-
Study on Mitochondrial Dysfunction:
- Focused on small molecules as modulators for Aβ-induced mitochondrial dysfunction.
- Highlighted the protective role against oxidative stress in neuronal cells.
-
Antimicrobial Activity Assessment:
- Investigated various adamantane derivatives for their antibacterial properties against common pathogens.
- Results indicated promising antibacterial activity comparable to existing antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
